4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a chlorinating agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone.
Reduction: 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-phenyl-3(2H)-pyridazinone: Lacks the methoxy group.
4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone: Has a hydroxyl group instead of a methoxy group.
4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone: Has an amino group instead of a methoxy group.
Uniqueness
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFCXUMUBYCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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